molecular formula C8H6BrN B13488387 3-Bromo-5-ethynylaniline

3-Bromo-5-ethynylaniline

Cat. No.: B13488387
M. Wt: 196.04 g/mol
InChI Key: CNZBYCHLLPUNST-UHFFFAOYSA-N
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Description

3-Bromo-5-ethynylaniline is an organic compound with the molecular formula C8H6BrN It is a derivative of aniline, where the bromine atom is substituted at the third position and an ethynyl group is substituted at the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethynylaniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of 3-bromoaniline with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethynylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3-Bromo-5-ethynylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The ethynyl group can participate in covalent bonding with target molecules, while the bromine atom can enhance the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-ethynylaniline is unique due to the presence of both the bromine atom and the ethynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

3-bromo-5-ethynylaniline

InChI

InChI=1S/C8H6BrN/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H,10H2

InChI Key

CNZBYCHLLPUNST-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)Br)N

Origin of Product

United States

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